molecular formula C23H22N2O2 B568740 PB-22 8-Hydroxyisoquinoline Isomer

PB-22 8-Hydroxyisoquinoline Isomer

Cat. No.: B568740
M. Wt: 358.4 g/mol
InChI Key: FCEZWMICUGXUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 8-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is primarily used for forensic and research purposes .

Scientific Research Applications

PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Safety and Hazards

The physiological and toxicological properties of PB-22 8-Hydroxyisoquinoline Isomer have not been characterized . It is intended for forensic and research purposes and is not for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-22 8-hydroxyisoquinoline isomer involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyisoquinoline . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

PB-22 8-hydroxyisoquinoline isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or isoquinoline rings.

    Reduction: Reduced forms of the ester or ketone groups.

    Substitution: Substituted derivatives at the indole or isoquinoline rings.

Properties

IUPAC Name

isoquinolin-8-yl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEZWMICUGXUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018132
Record name PB-22 8-hydroxyisoquinoline isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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